molecular formula C8H16ClNO2 B2628473 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS No. 2225147-00-0

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2628473
CAS No.: 2225147-00-0
M. Wt: 193.67
InChI Key: APGNLOKGLPFUDO-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,5-dimethylpiperidine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2,5-dimethylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGNLOKGLPFUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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